3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13657252
InChI: InChI=1S/C13H17N5O2/c1-16-5-6-17(2)10(8-16)12-15-14-11-4-3-9(13(19)20)7-18(11)12/h3-4,7,10H,5-6,8H2,1-2H3,(H,19,20)
SMILES: CN1CCN(C(C1)C2=NN=C3N2C=C(C=C3)C(=O)O)C
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31 g/mol

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

CAS No.:

Cat. No.: VC13657252

Molecular Formula: C13H17N5O2

Molecular Weight: 275.31 g/mol

* For research use only. Not for human or veterinary use.

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid -

Specification

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
IUPAC Name 3-(1,4-dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C13H17N5O2/c1-16-5-6-17(2)10(8-16)12-15-14-11-4-3-9(13(19)20)7-18(11)12/h3-4,7,10H,5-6,8H2,1-2H3,(H,19,20)
Standard InChI Key GPFLWCSBOMWMNR-UHFFFAOYSA-N
SMILES CN1CCN(C(C1)C2=NN=C3N2C=C(C=C3)C(=O)O)C
Canonical SMILES CN1CCN(C(C1)C2=NN=C3N2C=C(C=C3)C(=O)O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(1,4-dimethylpiperazin-2-yl)- triazolo[4,3-a]pyridine-6-carboxylic acid, reflects its three-component structure:

  • Triazolopyridine core: A fused bicyclic system comprising a triazole ring (positions 1,2,4) and a pyridine ring (positions 4,3-a) .

  • Dimethylpiperazine substituent: A six-membered piperazine ring with methyl groups at the 1 and 4 positions, attached to the triazole moiety at position 3.

  • Carboxylic acid group: Located at position 6 of the pyridine ring, enhancing solubility and enabling hydrogen bonding .

The molecular formula is C₁₃H₁₇N₅O₂, with a molecular weight of 275.31 g/mol. Key spectroscopic identifiers include:

  • SMILES: CN1CCN(C(C1)C2=NN=C3N2C=C(C=C3)C(=O)O)C

  • InChIKey: GPFLWCSBOMWMNR-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₇N₅O₂
Molecular Weight275.31 g/mol
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors6 (N and O atoms)
Topological Polar Surface Area95.7 Ų

Synthesis and Characterization

Synthetic Pathways

The synthesis of triazolopyridines typically involves condensation reactions between aminopyridines and triazole-forming reagents. For this compound, a plausible route includes:

  • Formation of the triazolopyridine core: Cyclization of 6-carboxypyridine-2-amine with nitrous acid or azide reagents .

  • Introduction of the piperazine group: Nucleophilic substitution at position 3 using 1,4-dimethylpiperazine under basic conditions.

Challenges include purification difficulties due to the compound’s polar carboxylic acid group and the steric hindrance imposed by the dimethylpiperazine substituent. High-performance liquid chromatography (HPLC) and recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) are commonly employed for isolation.

Spectroscopic Characterization

  • FTIR: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid), ν(N–H) at ~2500–3300 cm⁻¹ (piperazine), and triazole ring vibrations at 1450–1600 cm⁻¹ .

  • NMR: The ¹H NMR spectrum would show signals for the piperazine methyl groups (δ ~2.2–2.5 ppm), pyridine protons (δ ~7.5–8.5 ppm), and the carboxylic acid proton (δ ~12–13 ppm) .

CompoundTargetIC₅₀/EC₅₀
Trazodone5-HT₂A receptor15 nM
Triazolo[4,3-a]pyridine-7-COOHBacterial dihydrofolate reductase2.1 μM
3-(Piperazin-1-yl)-triazolopyridineAdenosine A₂A receptor0.8 μM

Research Challenges and Limitations

Pharmacokinetic Considerations

  • Poor bioavailability: The carboxylic acid group may limit blood-brain barrier penetration, reducing CNS efficacy .

  • Metabolic instability: Piperazine rings are prone to N-demethylation by cytochrome P450 enzymes, shortening half-life.

Future Directions

Structural Optimization

  • Prodrug strategies: Esterification of the carboxylic acid group to improve membrane permeability .

  • Piperazine modifications: Introducing bulkier substituents to resist metabolic degradation.

Target Exploration

  • Kinase inhibition: Computational docking studies suggest potential affinity for EGFR and VEGFR2 kinases due to the planar triazolopyridine core .

  • Anticancer applications: Analogous compounds inhibit tubulin polymerization (IC₅₀ = 0.9 μM), warranting cytotoxicity assays .

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